molecular formula C11H14BrNOS B14271915 3-(2-Methoxyethyl)-2-methyl-1,3-benzothiazol-3-ium bromide CAS No. 138149-43-6

3-(2-Methoxyethyl)-2-methyl-1,3-benzothiazol-3-ium bromide

Cat. No.: B14271915
CAS No.: 138149-43-6
M. Wt: 288.21 g/mol
InChI Key: BMVKSCJIWBNNJG-UHFFFAOYSA-M
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Description

3-(2-Methoxyethyl)-2-methyl-1,3-benzothiazol-3-ium bromide is a chemical compound with a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-2-methyl-1,3-benzothiazol-3-ium bromide typically involves the reaction of 2-methylbenzothiazole with 2-methoxyethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-2-methyl-1,3-benzothiazol-3-ium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(2-Methoxyethyl)-2-methyl-1,3-benzothiazol-3-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-2-methyl-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: A precursor in the synthesis of 3-(2-Methoxyethyl)-2-methyl-1,3-benzothiazol-3-ium bromide.

    Benzothiazole: A structurally related compound with similar chemical properties.

    2-Methoxyethyl bromide: Another related compound used in the synthesis of the target compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

138149-43-6

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

3-(2-methoxyethyl)-2-methyl-1,3-benzothiazol-3-ium;bromide

InChI

InChI=1S/C11H14NOS.BrH/c1-9-12(7-8-13-2)10-5-3-4-6-11(10)14-9;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1

InChI Key

BMVKSCJIWBNNJG-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCOC.[Br-]

Origin of Product

United States

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